molecular formula C12H9ClFNOS B5773330 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide

5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide

Cat. No. B5773330
M. Wt: 269.72 g/mol
InChI Key: JLZGTJMPQHNKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as 'compound 1' and has shown promising results in various preclinical studies.

Scientific Research Applications

5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, including inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes and signaling pathways involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play a crucial role in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide has several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. Additionally, the compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent activity at low concentrations, making it suitable for various in vitro and in vivo studies. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide. One of the potential future directions is to investigate the compound's therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, future studies could focus on optimizing the compound's pharmacokinetics and bioavailability to improve its efficacy in clinical settings. Finally, further research is needed to elucidate the compound's mechanism of action and identify potential targets for drug development.
Conclusion
In conclusion, 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The compound's high potency and selectivity make it suitable for various scientific research applications. However, further research is needed to fully understand the compound's mechanism of action and optimize its pharmacokinetics and bioavailability for clinical use.

Synthesis Methods

The synthesis of 5-chloro-N-(2-fluorobenzyl)-2-thiophenecarboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzyl bromide with 2-fluorobenzylamine, followed by reduction and cyclization to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various scientific research applications.

properties

IUPAC Name

5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNOS/c13-11-6-5-10(17-11)12(16)15-7-8-3-1-2-4-9(8)14/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZGTJMPQHNKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(S2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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